molecular formula C8H12N2 B1321655 6-Isopropylpyridin-2-amine CAS No. 78177-12-5

6-Isopropylpyridin-2-amine

Cat. No. B1321655
CAS RN: 78177-12-5
M. Wt: 136.19 g/mol
InChI Key: HAHXPMFFMRTIJV-UHFFFAOYSA-N
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Description

6-Isopropylpyridin-2-amine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of an isopropyl group attached to the pyridine ring, which can influence its reactivity and interaction with other molecules. While the provided papers do not directly discuss 6-isopropylpyridin-2-amine, they do provide insights into the synthesis, structure, and reactivity of related pyridine derivatives, which can be extrapolated to understand the properties of 6-isopropylpyridin-2-amine.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multistep reactions, as seen in the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which proceeds via a pyrylium salt intermediate . Similarly, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine is synthesized and characterized by various spectroscopic techniques, indicating that such derivatives can be synthesized with specific substituents on the pyridine ring . These methods could potentially be adapted for the synthesis of 6-isopropylpyridin-2-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often confirmed using X-ray crystallography, as demonstrated for 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine . The presence of substituents on the pyridine ring can lead to the formation of intermolecular hydrogen bonds and a three-dimensional network that stabilizes the crystal structure. These structural features are crucial for understanding the reactivity and interaction of the molecule with other compounds.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. For instance, the compound mentioned in paper can react with methylamine or ethylamine to form N-alkylpyridinium salts. The steric effects of substituents on the pyridine ring play a critical role in its reactivity, as seen in the living cationic polymerization of vinyl monomers, where 2,6-dimethylpyridine stabilizes the growing carbocation . This suggests that the isopropyl group in 6-isopropylpyridin-2-amine could similarly influence its reactivity in nucleophilic and electrophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the steric hindrance provided by substituents can affect the basicity and nucleophilicity of the compound . Additionally, the synthesized pyridine derivatives have been found to exhibit corrosion inhibition efficiency, which is a significant physical property that could be relevant for 6-isopropylpyridin-2-amine as well . The solvent-free synthesis approach for pyridine derivatives also highlights the importance of reaction conditions in determining the yield and purity of the final product .

Scientific Research Applications

Macrocyclic Ligands and Metal Complexes

6-Isopropylpyridin-2-amine, as a derivative of 2-aminopyridines, contributes to the field of coordination chemistry, particularly in the development of macrocyclic ligands and metal complexes. Studies have focused on the synthesis of pyridine-containing Schiff base ligands and their reduction to more flexible amine derivatives, which are then used in the formation of metal complexes. These complexes have diverse applications including selective metal ion transportation and separation, catalytic properties, and as components in artificial metalloenzymes (Rezaeivala & Keypour, 2014).

Efficient Amination Methods

The compound plays a significant role in developing efficient methods for the amination of pyridines, a crucial process in organic synthesis. Research has demonstrated methods to convert pyridine N-oxides to 2-aminopyridines, achieving high yields and selectivity (Yin et al., 2007). This process is particularly valuable for synthesizing bioactive natural products and organic materials.

Synthesis of Bioactive Compounds

6-Isopropylpyridin-2-amine is pivotal in the synthesis of bioactive compounds. A study demonstrated the selective production of 6-bromopyridine-2-amines, which are then used in various C-C cross-coupling reactions. This research opens pathways for creating diverse 2-aminopyridines, crucial in medicinal chemistry (Bolliger, Oberholzer, & Frech, 2011).

Application in Polymerization

In polymer science, 6-Isopropylpyridin-2-amine derivatives have been used in the study of cationic polymerization processes. These studies explore the stabilization of growing carbocations, contributing to the understanding of living polymerization mechanisms (Higashimura et al., 1989).

Photophysical Applications

Research has also delved into the photophysical properties of complexes involving 2-aminopyridines. These studies contribute to the understanding of electronic transitions in materials science, particularly in the development of phosphorescent compounds (Harris et al., 2013).

Catalysis and Polymer Synthesis

Furthermore, 6-Isopropylpyridin-2-amine derivatives have been studied for their role as ligands in catalytic systems, particularly in polymer synthesis. These systems have been investigated for their efficiency in synthesizing polymers like poly(2,6-dimethyl-1,4-phenylene ether), highlighting the importance of these compounds in catalytic chemistry (Kim et al., 2018).

Safety And Hazards

6-Isopropylpyridin-2-amine may cause an allergic skin reaction and serious eye irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection .

Future Directions

While specific future directions for 6-Isopropylpyridin-2-amine are not mentioned in the search results, it’s worth noting that research in related fields is focusing on developing new methods for synthesis , understanding the correlation between surface properties and performance , and exploring potential applications .

properties

IUPAC Name

6-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHXPMFFMRTIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617415
Record name 6-(Propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropylpyridin-2-amine

CAS RN

78177-12-5
Record name 6-(Propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(propan-2-yl)pyridin-2-amine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Amino-6-bromopyridine (2 g) was dissolved in dioxane (50 mL), and at 0° C. under an argon athmosphere 1,3-bis(diphenylphosphino)propane nickel (II) chloride (0.627 g) was added followed by diisopropyl zinc (23.12 mL of a 1M solution in toluene, via syringe over 30 minutes). The mixture was allowed to reflux for 15 h, poured into 2-propanol, which was then concentrated in vacuo. The residue was partitioned between AcOEt and saturated aqueous NH4Cl solution, the layers were separated and the organic layer dried over Na2SO4, filtered and evaporated. The residue was purified by flash chromatography (methylene chloride/methanol 95:5) to give 6-isopropyl-pyridin-2-ylamine as light brown oil (0.48 g). MS (EI): 136.1 (M+).
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